Methanesulfonamide,N-(5-amino-2,4-dimethylphenyl)-1,1,1-trifluoro-
Overview
Description
Methanesulfonamide,N-(5-amino-2,4-dimethylphenyl)-1,1,1-trifluoro- is a complex organic compound with a unique structure that includes a methanesulfonamide group, an amino group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide,N-(5-amino-2,4-dimethylphenyl)-1,1,1-trifluoro- typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 5-amino-2,4-dimethylphenylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the methanesulfonamide intermediate, which is then reacted with trifluoromethyl iodide under specific conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of Methanesulfonamide,N-(5-amino-2,4-dimethylphenyl)-1,1,1-trifluoro- may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonamide,N-(5-amino-2,4-dimethylphenyl)-1,1,1-trifluoro- can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and various halides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Methanesulfonamide,N-(5-amino-2,4-dimethylphenyl)-1,1,1-trifluoro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methanesulfonamide,N-(5-amino-2,4-dimethylphenyl)-1,1,1-trifluoro- involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, leading to more effective inhibition or activation of the target molecules. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Methanesulfonamide,N-(5-amino-2,4-dimethylphenyl)-
- Methanesulfonamide,N-(5-amino-2,4-dimethylphenyl)-1,1,1-trichloro-
- Methanesulfonamide,N-(5-amino-2,4-dimethylphenyl)-1,1,1-difluoro-
Uniqueness
Methanesulfonamide,N-(5-amino-2,4-dimethylphenyl)-1,1,1-trifluoro- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and binding affinity, making it more effective in various applications compared to its analogs.
Properties
IUPAC Name |
N-(5-amino-2,4-dimethylphenyl)-1,1,1-trifluoromethanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O2S/c1-5-3-6(2)8(4-7(5)13)14-17(15,16)9(10,11)12/h3-4,14H,13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVQDQQIFUIPRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)NS(=O)(=O)C(F)(F)F)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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